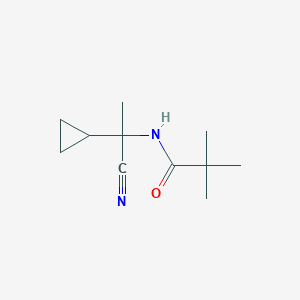
1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is an organic compound that belongs to the class of quinolone derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has several unique properties that make it an attractive candidate for use in various scientific studies.
Scientific Research Applications
Environmental Impact and Degradation
Quinolone derivatives, due to their fluorinated nature, are persistent in the environment, leading to concerns regarding their environmental fate and effects. Studies have explored microbial degradation pathways of polyfluoroalkyl chemicals, revealing insights into the environmental biodegradability and transformation products of such compounds, including quinolones. These findings are crucial for understanding the environmental impact of fluorinated pharmaceuticals and developing strategies for mitigating their persistence (Liu & Avendaño, 2013; Wang et al., 2013).
Corrosion Inhibition
The structural characteristics of quinoline derivatives make them effective as corrosion inhibitors. These compounds can form stable chelating complexes with metallic surfaces, providing protection against corrosion. This application is of particular interest in the field of materials science and engineering, where the prevention of metal degradation is critical (Verma et al., 2020).
Sensing Applications
Quinoxaline derivatives, which share a structural motif with quinolones, have been explored for their utility in chromogenic and fluorogenic sensing of anions. These compounds can act as chemosensors, providing a valuable tool for the detection of biologically and environmentally relevant anions. This application demonstrates the versatility of quinolone derivatives in analytical chemistry and biosensing technologies (Dey et al., 2018).
Anticancer Research
Exploratory research into the anticancer potential of fluoroquinolones has identified that these compounds can exhibit antitumor activity by interfering with human DNA topoisomerases, similar to certain anticancer drugs. This has led to investigations into the structural modifications necessary to enhance their anticancer properties, pointing towards potential therapeutic applications beyond their established use as antibiotics (Abdel-Aal et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-2-3-11-21-13-18(25(23,24)15-7-5-4-6-8-15)19(22)16-12-14(20)9-10-17(16)21/h4-10,12-13H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRQAFUHCSNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2731835.png)

![(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2731840.png)
![1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2731841.png)

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)


![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B2731851.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731852.png)
![N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2731854.png)

![7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2731858.png)